molecular formula C13H9N3O2 B2356249 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile CAS No. 338967-28-5

4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile

Cat. No.: B2356249
CAS No.: 338967-28-5
M. Wt: 239.234
InChI Key: ZQLAGKWPMNNNJV-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile is a chemical compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a hydroxyimino group attached to a pyridinyl ring, which is further connected to a benzenecarbonitrile moiety. Its distinct chemical properties make it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted pyridinyl compounds.

Scientific Research Applications

4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-({5-[(Amino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile: Similar structure but with an amino group instead of a hydroxyimino group.

    4-({5-[(Methoxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile: Contains a methoxyimino group instead of a hydroxyimino group.

Uniqueness

4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[5-[(E)-hydroxyiminomethyl]pyridin-2-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-7-10-1-4-12(5-2-10)18-13-6-3-11(8-15-13)9-16-17/h1-6,8-9,17H/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLAGKWPMNNNJV-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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